3,5-Dihydroxybenzyl alcohol
Overview
Description
3,5-Dihydroxybenzyl alcohol is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a dihydroxybenzyl alcohol derivative, which is a type of phenolic compound. The research on this compound spans from its synthesis to its role in biological systems and its physical and chemical properties.
Synthesis Analysis
The synthesis of 3,5-dihydroxybenzyl alcohol has been improved from 3,5-dihydroxybenzoic acid through a process involving esterification, acylation, and reduction by lithium aluminium hydride, with a reported total yield of 76% . This method is noted for its industrial economic benefits and lack of environmental pollution. Other research has focused on the synthesis of related compounds, such as 4-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which involve reactions with 3-ethoxy-4-hydroxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of 3,5-dihydroxybenzyl alcohol and its derivatives has been characterized using various spectroscopic techniques. For instance, the synthesized triazolone derivatives mentioned earlier were characterized using elemental analyses and IR, 1H-NMR, 13C-NMR, and UV spectral data . Additionally, DFT calculations have been performed on methoxybenzyl alcohol radical cations to understand the structural changes under different pH conditions .
Chemical Reactions Analysis
The chemical reactivity of 3,5-dihydroxybenzyl alcohol has been explored in different contexts. One study reported the oxidation of a similar compound, 3,4-dihydroxybenzyl alcohol, by mushroom tyrosinase and phenoloxidase from cockroaches, which is a key step in the tanning of the cockroach ootheca . Another study investigated the aggregation behavior of 3,5-dihydroxybenzyl alcohol-based dendritic polymers, which form aggregates through intermolecular hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dihydroxybenzyl alcohol derivatives have been studied, including their acidity in non-aqueous solvents. Potentiometric titrations with tetrabutylammonium hydroxide were used to determine the pKa values of the synthesized triazolone derivatives in various solvents . The aggregation behavior of dendritic polymers based on 3,5-dihydroxybenzyl alcohol was also analyzed using dynamic light scattering and transmission electron microscopy, revealing that the size of the aggregates depends on the generation number of the dendrimers .
Scientific Research Applications
Natural Constituent in Algae
3,5-Dihydroxybenzyl alcohol has been reported as a natural constituent in various species of algae. For instance, it has been identified in Odonthalia dentata and Rhodomela confervoides, with its presence indicating potential ecological roles and biochemical pathways in these organisms (Craigie & Gruenig, 1967).
Polymer Aggregation and Encapsulation
Research shows the aggregation behavior of 3,5-dihydroxybenzyl alcohol-based dendritic polymers through hydrogen bonding. These polymers can encapsulate dyes, offering potential applications in materials science and drug delivery systems (Bourrier et al., 2004).
Synthesis Technique
An improved synthesis technique for 3,5-dihydroxybenzyl alcohol from 3,5-dihydroxybenzoic acid has been developed, offering a more efficient and environmentally friendly method for producing this compound (He, 2001).
Antifouling and Antimicrobial Properties
Studies have shown that derivatives of 3,5-dihydroxybenzyl alcohol, such as 3-chloro-2,5-dihydroxybenzyl alcohol, possess strong antifouling and antimicrobial properties. These properties are particularly effective against marine bacteria and larvae, suggesting potential applications in marine biotechnology (Kwong et al., 2006).
Inhibition of DNA Topoisomerases
Research indicates that 3,5-dihydroxybenzyl alcohol isolated from Reynoutria japonica exhibits potent inhibitory activity against DNA topoisomerase I and II. This suggests potential therapeutic applications in cancer treatment (Hwangbo et al., 2012).
Anti-Platelet Aggregation
Dihydroxybenzyl alcohol extracted from Gastrodia elata Blume has been studied for its anti-platelet aggregation properties, both in vitro and in vivo. This finding indicates its potential use in cardiovascular disease prevention and treatment (Ying-yin, 2014).
Chemical Ecology in Algae
3,5-Dihydroxybenzyl alcohol plays a role in the chemical ecology of red algae. Its varying content in different parts of algae and under different environmental conditions suggests a role in the organism's adaptation and defense mechanisms (Phillips & Towers, 1982).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(hydroxymethyl)benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-4-5-1-6(9)3-7(10)2-5/h1-3,8-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYYFWGABVVEPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
129371-31-9 | |
Record name | 1,3-Benzenediol, 5-(hydroxymethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129371-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30183830 | |
Record name | Benzyl alcohol, 3,5-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dihydroxybenzyl alcohol | |
CAS RN |
29654-55-5 | |
Record name | 3,5-Dihydroxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29654-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl alcohol, 3,5-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029654555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl alcohol, 3,5-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(hydroxymethyl)resorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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